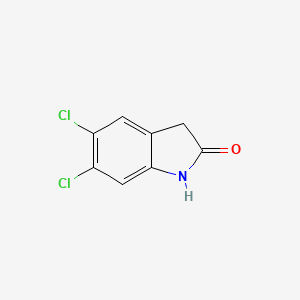

5,6-Dichloroindolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dichloroindolin-2-one, also known as DCIO or NSC 75358, is a synthetic compound that belongs to the family of indolinones. It has a molecular formula of C8H5Cl2NO and an average mass of 202.037 Da .

Synthesis Analysis

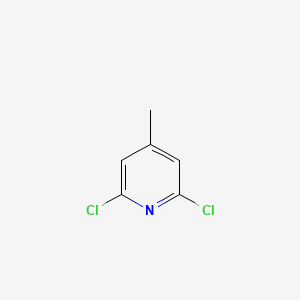

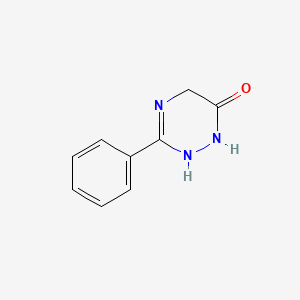

5,6-Dichloroindolin-2-one is used in the synthesis of various drugs, which are essential for the treatment of various diseases . It is a white to light yellow crystalline powder with a melting point of 242-246°C . It is soluble in most organic solvents, such as methanol, ethanol, and acetone, but insoluble in water . This makes it an ideal intermediate for the synthesis of a wide range of organic compounds .Molecular Structure Analysis

The molecular structure of 5,6-Dichloroindolin-2-one is determined by methods such as single-crystal X-ray diffraction (SC-XRD) analysis . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis

5,6-Dichloroindolin-2-one is commonly used as a building block in the synthesis of other chemicals, such as pharmaceutical intermediates, agrochemicals, and dyes . One of the key advantages of 5,6-Dichloroindolin-2-one is its stability .Physical And Chemical Properties Analysis

5,6-Dichloroindolin-2-one is a white to light yellow crystalline powder . It is soluble in most organic solvents, such as methanol, ethanol, and acetone, but insoluble in water . The physical properties of a compound like 5,6-Dichloroindolin-2-one, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials .科学的研究の応用

Antiviral and Antimicrobial Applications

5,6-Dichloroindolin-2-one: derivatives have been studied for their potential as antiviral and antimicrobial agents. Research indicates that certain indole derivatives exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . These compounds could be pivotal in the development of new treatments for viral infections, contributing to the field of antiviral drug discovery.

Anticancer Research

Indole compounds, including 5,6-Dichloroindolin-2-one , are being explored for their anticancer properties. They have shown promise in in vitro studies for antiproliferative effects against various cancer cell lines, such as cervical carcinoma and leukemia . This opens up possibilities for the compound to be used in the synthesis of new chemotherapeutic agents.

Agricultural Chemicals

In agriculture, 5,6-Dichloroindolin-2-one may have applications as a precursor for the synthesis of agrochemicals. While specific uses in agriculture are not well-documented, the broader class of indolines to which it belongs is often explored for plant growth regulation and protection against pests .

Material Science

The indoline structure of 5,6-Dichloroindolin-2-one is of interest in material science for the development of novel materials with specific properties. Its derivatives could be used in the creation of new polymers or coatings with unique characteristics, such as enhanced durability or specialized conductivity .

Biotechnology Tools

5,6-Dichloroindolin-2-one: and its derivatives can be important in biotechnology for the development of new biochemical assays or as building blocks for complex molecules used in various biotechnological applications . They may play a role in enzymatic reactions or as part of the molecular scaffolding in the design of new bioactive compounds.

Environmental Applications

Research into the environmental applications of 5,6-Dichloroindolin-2-one is still emerging. However, its potential for use in environmental remediation or as a component in the synthesis of environmentally friendly chemicals is an area of interest. This could include the development of new methods for pollution control or the creation of sustainable alternatives to current hazardous substances .

Safety and Hazards

作用機序

Target of Action

5,6-Dichloroindolin-2-one is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .

Mode of Action

It’s known that drugs generally work by binding to a receptor, which triggers a series of biochemical reactions leading to a cellular response . Given that 5,6-Dichloroindolin-2-one is an indole derivative, it’s likely that it follows a similar mechanism.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

They also induced cell cycle arrest in the S phase and initiated mitochondrial apoptosis

Action Environment

It’s known that environmental factors such as light, temperature, metal ions, water, oxygen, and altitude can impact the metabolism of chlorophyll, a compound that shares the indole structure . It’s possible that similar environmental factors could influence the action of 5,6-Dichloroindolin-2-one.

特性

IUPAC Name |

5,6-dichloro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDAYZCZQHOPJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449246 |

Source

|

| Record name | 5,6-Dichloroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dichloroindolin-2-one | |

CAS RN |

71293-59-9 |

Source

|

| Record name | 5,6-Dichloroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)